PEP protein - 135434-49-0

PEP protein

Catalog Number: EVT-1520842
CAS Number: 135434-49-0
Molecular Formula: C11H11NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptidyl-tRNA, often referred to as PEP protein, is a crucial component in the translation process of proteins within cells. This compound plays a vital role in linking amino acids to their corresponding tRNA molecules, facilitating protein synthesis. The study of peptidyl-tRNA has gained prominence due to its implications in understanding translation fidelity and the mechanisms underlying protein synthesis.

Source

Peptidyl-tRNA is primarily sourced from bacterial cells, particularly Escherichia coli, where it forms during the translation of mRNA into polypeptides. The process involves the attachment of amino acids to tRNA, which then binds to the ribosome during protein synthesis.

Classification

Peptidyl-tRNA can be classified based on its functional role in translation:

  • Nascent Peptidyl-tRNA: This form is associated with newly synthesized peptides still attached to the ribosome.
  • Recycled Peptidyl-tRNA: After dissociation from the ribosome, peptidyl-tRNAs can be recycled by peptidyl-tRNA hydrolase.
Synthesis Analysis

Methods

The synthesis of peptidyl-tRNA involves several key methods:

  • Cell-Free Protein Synthesis (CFPS): This technique utilizes purified components instead of whole cells to produce proteins. It allows for precise control over reaction conditions and is beneficial for synthesizing difficult proteins.
  • Flow Chemistry: Recent advancements in flow-based solid-phase peptide synthesis (SPPS) have improved the efficiency and yield of peptide synthesis. This method enables continuous monitoring and optimization of reaction conditions, leading to higher quality products .

Technical Details

In flow-based SPPS, Nα-protected amino acids are linked to a polymer support, and peptides are synthesized through iterative deprotection and coupling steps. The use of automated systems allows for real-time analysis of reaction efficiency through UV-Vis signals, which indicate coupling and deprotection effectiveness .

Molecular Structure Analysis

Structure

The molecular structure of peptidyl-tRNA consists of a tRNA molecule covalently linked to a polypeptide chain. The structure can vary significantly based on the amino acid sequence and modifications present on both the tRNA and peptide.

Data

Recent studies have utilized mass spectrometry to profile peptidyl-tRNAs, revealing a diverse array of nascent peptides associated with them. Analyses have shown that approximately 20% of these peptides exhibit single amino-acid substitutions compared to their corresponding open reading frames (ORFs) .

Chemical Reactions Analysis

Reactions

Peptidyl-tRNA undergoes various chemical reactions during its lifecycle:

  • Peptide Bond Formation: This occurs at the ribosome where amino acids are linked together.
  • Dissociation: Peptidyl-tRNAs can dissociate from the ribosome, a process regulated by factors such as translation fidelity mechanisms.

Technical Details

The drop-off of peptidyl-tRNAs from the ribosome is an active process that contributes to quality control during translation. Misfolded or incorrectly coded peptidyl-tRNAs are typically recycled rather than incorporated into proteins .

Mechanism of Action

Process

The mechanism by which peptidyl-tRNAs function involves several steps:

  1. Amino Acid Activation: Amino acids are activated and linked to their respective tRNAs.
  2. Translation Initiation: The tRNA carrying the amino acid enters the ribosome.
  3. Elongation: As the ribosome moves along mRNA, new amino acids are added via peptide bond formation.
  4. Quality Control: Incorrectly matched tRNAs are identified and recycled before they can contribute to faulty protein synthesis .

Data

Studies have shown that about 80% of detected nascent peptides correspond to expected sequences, while 20% reflect errors in coding or misincorporation during translation .

Physical and Chemical Properties Analysis

Physical Properties

Peptidyl-tRNAs are generally stable under physiological conditions but can be sensitive to changes in pH and temperature. Their stability is crucial for maintaining proper protein synthesis.

Chemical Properties

The chemical properties include:

  • Hydrophilicity/Hydrophobicity: These properties vary based on the amino acid composition, influencing how peptidyl-tRNAs interact with other molecules within the cell.
  • Reactivity: Peptidyl-tRNAs can participate in various biochemical reactions, including hydrolysis under specific conditions.

Relevant data indicate that using glucose as an energy source in cell-free systems can enhance yields significantly compared to traditional substrates like phosphoenolpyruvate .

Applications

Scientific Uses

Peptidyl-tRNA has several applications in scientific research:

  • Protein Synthesis Studies: Understanding how peptidyl-tRNAs function aids in elucidating mechanisms of protein synthesis and fidelity.
  • Biotechnology: The ability to manipulate peptidyl-tRNA systems can lead to advancements in synthetic biology and therapeutic protein production.
  • Translational Research: Insights into peptidyl-tRNAs contribute to developing antibiotics targeting bacterial translation processes .
Introduction to PEP Protein Research

Definition and Nomenclature of PEP Proteins

PEP proteins represent a diverse category of polypeptide molecules that play critical roles across biological systems. The term "PEP" encompasses multiple designations depending on biological context, including Pathogen Elicitor Peptides in plant defense systems, Peptidase Enzymes involved in protein degradation, and Protein Evolution Precursors in comparative genomics. This nomenclature reflects both functional characteristics and discovery contexts. For example, plant defense Peps are derived from larger precursor proteins (PROPEPs) through proteolytic processing and typically contain conserved C-terminal sequences that serve as receptor recognition motifs [3]. In enzymatic contexts, PEP refers to peptidases like Peptidase T and Peptidase S, which are classified based on substrate specificity and catalytic mechanisms [2]. The systematic naming of PEP proteins follows established biological conventions: genus name abbreviation (e.g., "Sl" for Solanum lycopersicum), followed by protein type (e.g., "Pep"), and sometimes numerical identifiers indicating evolutionary relationships (e.g., SlPep6) [3].

Historical Evolution of PEP Protein Discovery

The discovery timeline of PEP proteins reveals how technological advancements have expanded our understanding of these molecules:

  • Pre-genomic Era (Pre-2000): Initial characterization focused on enzymatic PEP proteins like Peptidase T identified in E. coli and Salmonella typhimurium, distinguished by their specificity for tripeptides and unique resistance to zinc inhibition [2].
  • Proteomics Revolution (2000s): The establishment of the PEP database (Predictions for Entire Proteomes) in 2003 marked a paradigm shift, enabling systematic annotation of proteomes across 28 organisms representing eukaryotes, prokaryotes, archaea, and viruses. This initiative generated structural and functional predictions for >400,000 proteins using high-performance computing clusters [1].
  • High-Throughput Screening Era (2020s): Recent advances in ultrafiltration tandem mass spectrometry and CRISPR screening have identified 8,945 previously unannotated peptides, nearly 50% originating from noncoding RNAs. These novel PEP proteins have been functionally implicated in tumor proliferation through large-scale screening approaches [4].

Table 1: Historical Milestones in PEP Protein Research

Time PeriodKey Technological AdvancementsRepresentative Discoveries
Pre-2000Biochemical purificationPeptidase T in E. coli
2000-2010Computational proteomicsPEP database (28 organisms)
2020-PresentCRISPR screening & AI prediction8,945 novel cancer-related peptides

Significance in Cellular and Molecular Biology

PEP proteins serve as indispensable components in fundamental biological processes across evolutionary scales:

  • Signaling Hubs: Plant PEP proteins function as inducible Damage-Associated Molecular Patterns (iDAMPs) that activate defense signaling cascades upon receptor recognition. For example, solanaceous Peps trigger immune responses through conserved receptor interactions mediated by their C-terminal asparagine residues and arginine-rich motifs [3]. These signaling events coordinate transcriptional reprogramming for pathogen resistance.

  • Structural and Functional Determinants: Mitochondrial PEP proteins contain N-terminal targeting sequences featuring amphipathic α-helical structures that direct their subcellular localization. These sequences enable translocation through the TOM/TIM complexes (Translocase of Outer/Inner Membrane) via membrane potential-driven mechanisms [6]. Computational analyses reveal PEP proteins frequently contain intrinsically disordered regions facilitating conformational flexibility during receptor binding. Structural modeling of SlPep demonstrates multiple possible conformations that transition to extended structures upon receptor engagement [3].

  • Disease Implications: Gastric cancer research has revealed that noncanonical PEP proteins derived from noncoding genomic regions participate in tumor proliferation (1,161 validated candidates), mitochondrial complex assembly, and cholesterol metabolism. Clinical correlations show that peptides like pep5-nc-TRHDE-AS1 significantly influence tumor growth in xenograft models and patient prognosis [4].

Properties

CAS Number

135434-49-0

Product Name

PEP protein

Molecular Formula

C11H11NO3

Synonyms

PEP protein

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